

Application Notes and Protocols: Methanesulfonic Acid-Catalyzed Synthesis of Heterocyclic Compounds

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Compound of Interest

Compound Name: Methanesulfonic acid

Cat. No.: B1676364

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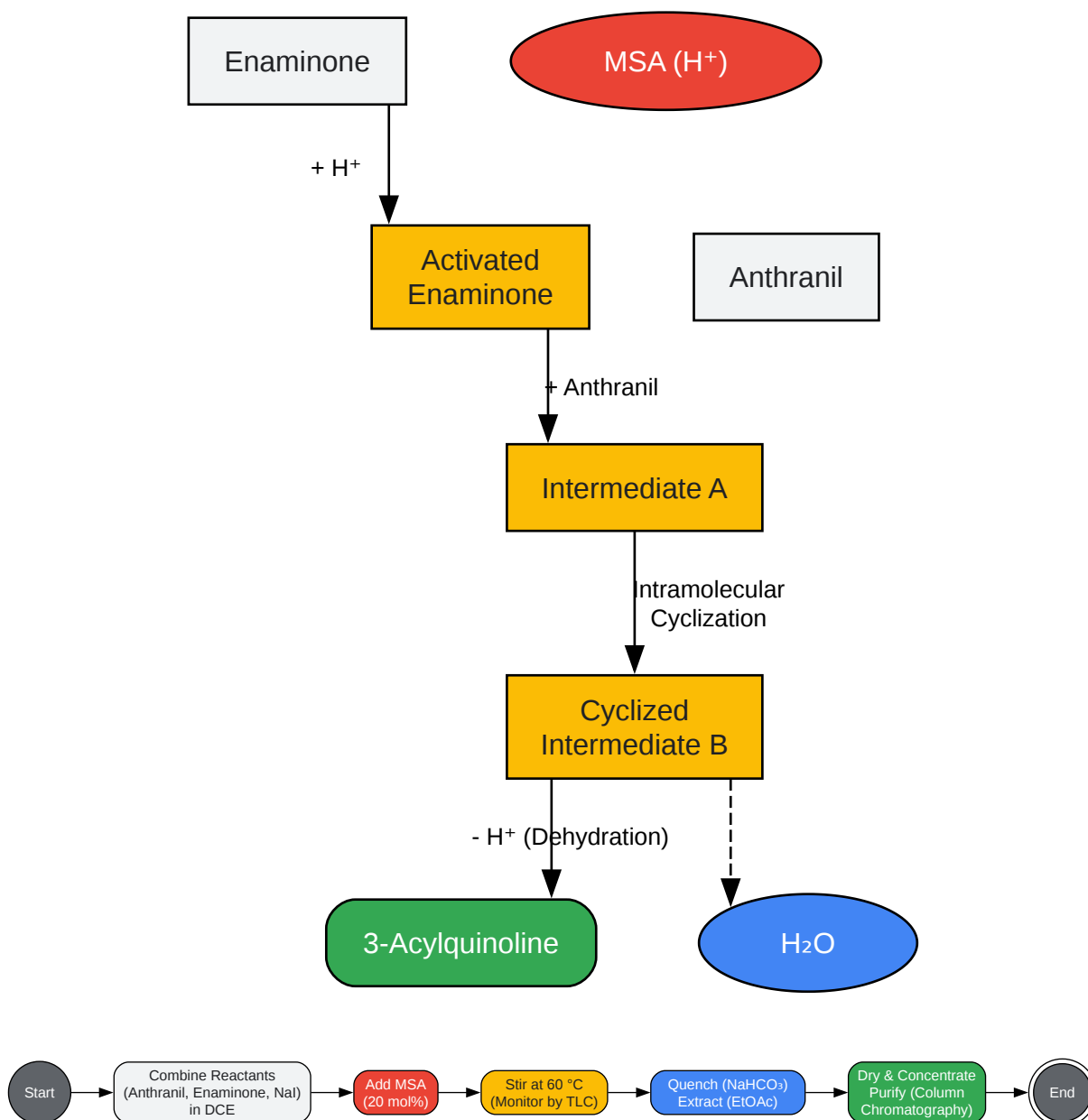
Introduction for Researchers and Drug Development Professionals

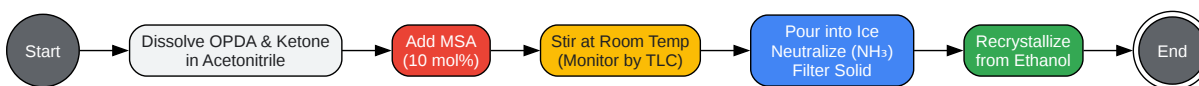
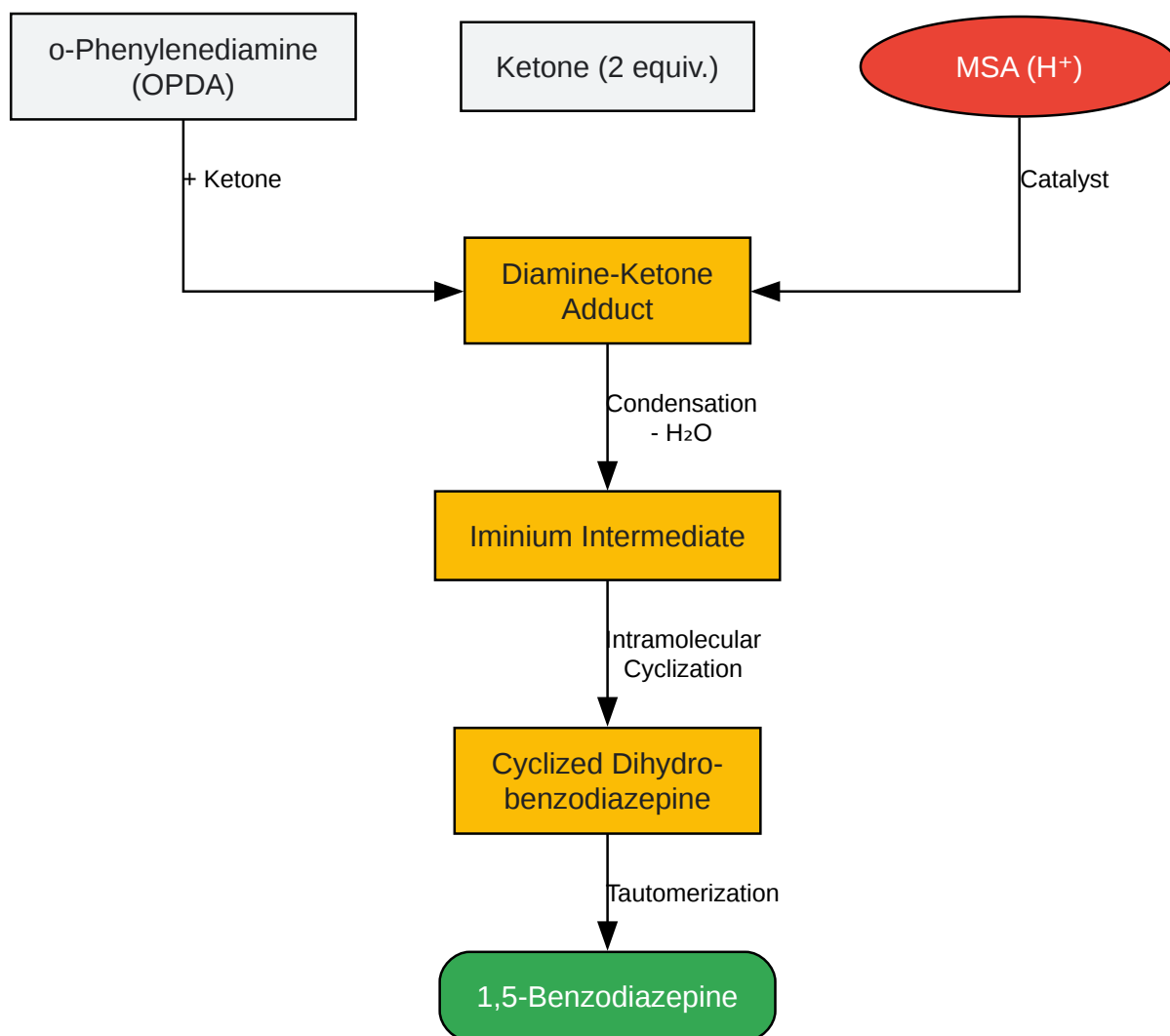
Methanesulfonic acid (MSA), a strong organic acid with the formula $\text{CH}_3\text{SO}_3\text{H}$, is increasingly recognized as a highly efficient and environmentally benign catalyst in organic synthesis.[1][2] Its properties, such as high acidity ($\text{pK}_a = -1.9$), low corrosiveness compared to other mineral acids, biodegradability, and ease of handling, make it an attractive alternative for a wide range of chemical transformations.[1][2] In the realm of medicinal chemistry and drug development, MSA has proven to be a versatile catalyst for the synthesis of heterocyclic compounds, which form the core scaffolds of numerous pharmaceuticals. These application notes provide detailed protocols and comparative data for the MSA-catalyzed synthesis of several key heterocyclic families, including quinolines, 1,5-benzodiazepines, and dihydropyrimidinones.

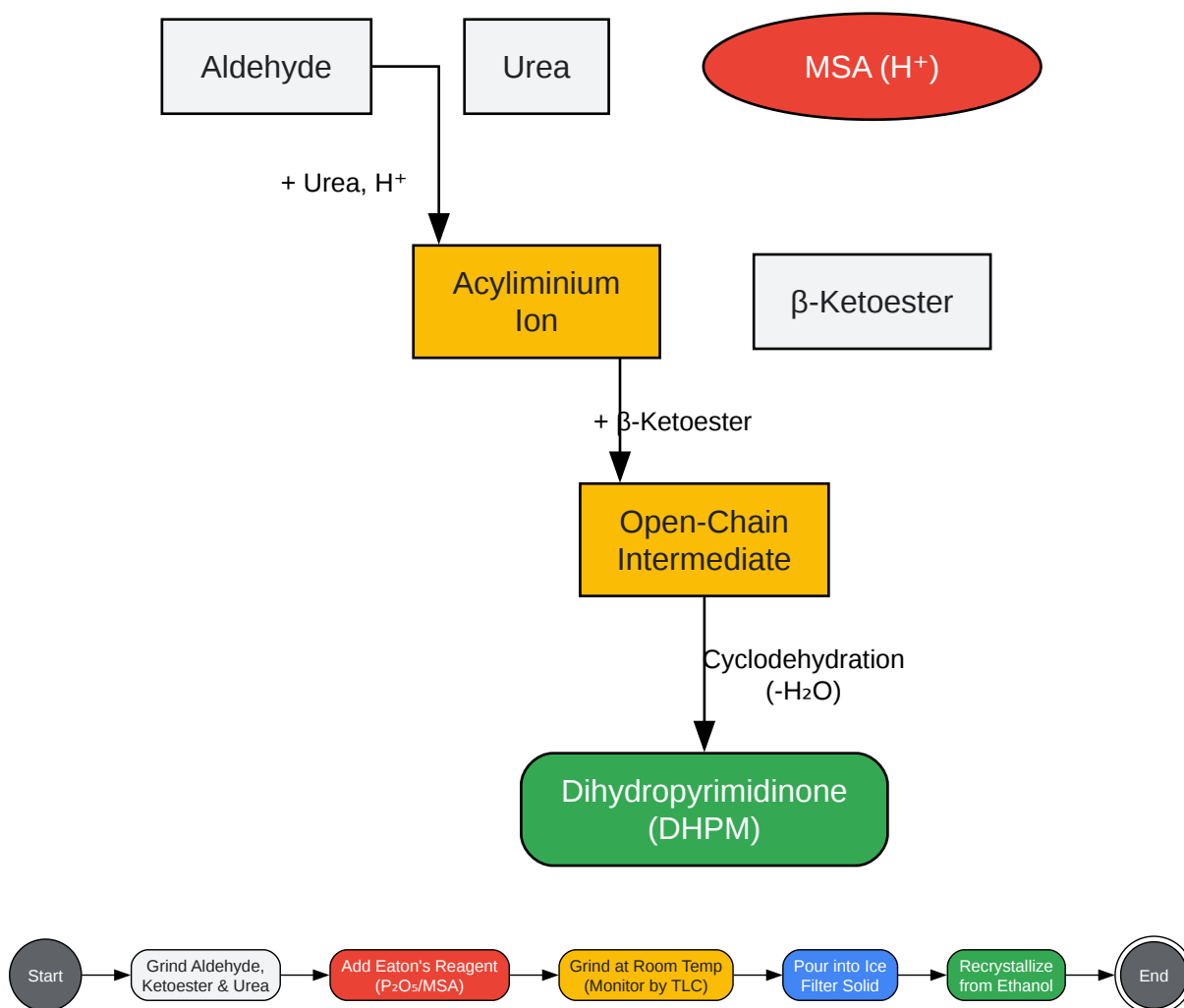
Application Note 1: MSA-Catalyzed Synthesis of Quinolines via [4+2] Annulation

1.1. Overview The quinoline scaffold is a fundamental structural motif in a vast number of pharmaceuticals, exhibiting a wide range of biological activities including antimalarial, anticancer, and anti-inflammatory effects.[3] A modern and efficient method for synthesizing polysubstituted quinolines involves a transition-metal-free [4+2] annulation of anthranils and enaminones, co-catalyzed by **methanesulfonic acid** (MSA) and sodium iodide (NaI) under mild conditions.[4]

1.2. Proposed Reaction Mechanism The reaction is believed to proceed through the activation of the enaminone by MSA, facilitating its reaction with anthranil.[4] Subsequent intramolecular cyclization and dehydration lead to the final quinoline product.[4]







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